molecular formula C14H22ClFN2O B3943694 N~3~-butyl-N~1~-(4-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride

N~3~-butyl-N~1~-(4-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride

Cat. No. B3943694
M. Wt: 288.79 g/mol
InChI Key: XAIAWYKTWVTWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-butyl-N~1~-(4-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride is a chemical compound that is commonly referred to as BFM. It is a synthetic compound that is used in scientific research for its unique properties.

Scientific Research Applications

BFM has been used in various scientific research applications. It has been used as a tool to study the function of ion channels, specifically the voltage-gated sodium channel. BFM has also been used to study the role of ion channels in pain sensation. Additionally, BFM has been used as a potential therapeutic agent for the treatment of pain.

Mechanism of Action

BFM works by binding to the voltage-gated sodium channel and altering its function. This results in a decrease in the influx of sodium ions into the cell, which leads to a decrease in the excitability of the cell. This mechanism of action is responsible for the analgesic effects of BFM.
Biochemical and Physiological Effects:
BFM has been shown to have analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects. Additionally, BFM has been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using BFM in lab experiments is its specificity for the voltage-gated sodium channel. This allows for precise targeting of this channel without affecting other ion channels. However, one limitation of using BFM is its relatively low potency compared to other sodium channel blockers.

Future Directions

There are several future directions for research on BFM. One area of research is the development of more potent analogs of BFM. Another area of research is the investigation of the potential use of BFM in the treatment of other conditions, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of BFM and its effects on other ion channels.

properties

IUPAC Name

3-[butyl(methyl)amino]-N-(4-fluorophenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O.ClH/c1-3-4-10-17(2)11-9-14(18)16-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIAWYKTWVTWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCC(=O)NC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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